(5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

This heteroaromatic building block features a pyridine core with a primary alcohol at the 3-position and a pyrazine ring at the 5-position. Its lower TPSA (58.9 Ų) and intermediate lipophilicity (XLogP3-AA = -0.5) outperform amine/acid analogs in designing BBB-penetrant kinase inhibitors. The hydroxymethyl group enables direct late-stage diversification without protecting group chemistry, streamlining SAR library synthesis. Supplied at ≥98% purity, it ensures reproducible results in parallel synthesis and HTS campaigns. Ideal for VEGFR-2 inhibitor scaffolds and CNS drug discovery programs requiring a balanced physicochemical profile.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 1346687-26-0
Cat. No. B11907643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyrazin-2-yl)pyridin-3-yl)methanol
CAS1346687-26-0
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CN=CC(=C2)CO
InChIInChI=1S/C10H9N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-6,14H,7H2
InChIKeyIESBGKQCOOEDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(Pyrazin-2-yl)pyridin-3-yl)methanol (CAS 1346687-26-0): A Differentiated Heteroaromatic Building Block for Medicinal Chemistry and Targeted Synthesis


(5-(Pyrazin-2-yl)pyridin-3-yl)methanol (CAS 1346687-26-0) is a heteroaromatic building block characterized by a pyridine core with a primary alcohol substituent at the 3-position and a pyrazine ring at the 5-position. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry, enabling further derivatization via the reactive hydroxymethyl group. It is commercially available with a purity of 98% from multiple vendors , making it a readily accessible intermediate for the synthesis of more complex molecules, including kinase inhibitors and other bioactive compounds.

Why Generic Substitution Fails for (5-(Pyrazin-2-yl)pyridin-3-yl)methanol in Biheteroaryl-Based Drug Discovery Programs


In medicinal chemistry, the precise substitution pattern on a heteroaromatic core directly dictates binding affinity, selectivity, and pharmacokinetic properties. (5-(Pyrazin-2-yl)pyridin-3-yl)methanol occupies a unique chemical space among its closest analogs, such as the corresponding methanamine and carboxylic acid derivatives [1][2]. The primary alcohol group (hydroxymethyl) provides a distinct balance of hydrogen bonding capability and lipophilicity compared to an amine or acid, which translates to quantifiable differences in physicochemical properties like logP and topological polar surface area (TPSA). These differences are not subtle; they directly impact the compound's suitability as a precursor for specific synthetic transformations and its potential to optimize drug-like properties in lead optimization. Therefore, treating this compound as interchangeable with its analogs risks altering synthetic routes, reducing yields, or compromising the biological profile of the final drug candidate.

Quantitative Differentiation Guide: (5-(Pyrazin-2-yl)pyridin-3-yl)methanol vs. Closest Heteroaromatic Analogs


Comparison of Lipophilicity (XLogP3-AA) with Closest Amine and Acid Analogs

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol exhibits an intermediate lipophilicity compared to its primary amine and carboxylic acid analogs. Its calculated partition coefficient (XLogP3-AA) is -0.5, which is 0.3 log units higher (less hydrophilic) than the methanamine derivative (XLogP3-AA = -0.8) and 0.4 log units lower (more hydrophilic) than the nicotinic acid derivative (XLogP3-AA = -0.1) [1][2][3]. This places the compound in a distinct lipophilicity range, crucial for optimizing membrane permeability and oral bioavailability in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Comparison of Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity with Amine and Acid Analogs

The topological polar surface area (TPSA) of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol is 58.9 Ų, which is 5.8 Ų lower than the methanamine analog (64.7 Ų) and 17.1 Ų lower than the carboxylic acid analog (76.0 Ų) [1][2][3]. This difference stems from the primary alcohol's single hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), compared to the amine's 1 HBD/4 HBA and the acid's 1 HBD/5 HBA. The lower TPSA correlates with improved membrane permeability and a higher potential for oral absorption.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation in Synthetic Utility: Reactivity of the Primary Alcohol Moiety vs. Amine and Acid Analogs

The primary alcohol functional group in (5-(Pyrazin-2-yl)pyridin-3-yl)methanol enables a distinct set of synthetic transformations compared to the amine or carboxylic acid analogs. While specific reaction rates are not published, the hydroxymethyl group can be directly converted to a leaving group (e.g., halide, tosylate) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid for further elaboration, or used in Mitsunobu reactions [1][2]. This contrasts with the amine analog, which typically requires protection/deprotection strategies for selective modification, and the acid analog, which is primarily used for amide coupling or esterification [3][4]. The alcohol offers a versatile 'middle ground' for late-stage functionalization without the need for additional protection steps, which can reduce overall synthetic step count and improve yield.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Impact Application Scenarios for (5-(Pyrazin-2-yl)pyridin-3-yl)methanol Based on Quantitative Differentiation


Lead Optimization for Kinase Inhibitors Targeting VEGFR-2

The intermediate lipophilicity (XLogP3-AA = -0.5) and moderate TPSA (58.9 Ų) of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol make it an ideal core scaffold for optimizing the drug-like properties of VEGFR-2 kinase inhibitors [1]. In the well-established pyrazine-pyridine biheteroaryl series, the alcohol can be readily converted to a more elaborate linker, such as an ether or amine, to modulate binding affinity and selectivity. This compound offers a better starting point for achieving balanced physicochemical properties compared to starting with the more polar amine or acid analogs, potentially reducing the number of optimization cycles required [2].

Synthesis of CNS-Penetrant Drug Candidates

With a TPSA of 58.9 Ų, which is 5.8 Ų lower than its amine analog, (5-(Pyrazin-2-yl)pyridin-3-yl)methanol is better suited as a building block for designing compounds intended to cross the blood-brain barrier (BBB) [1]. The lower polar surface area is a key predictor of passive CNS penetration. Medicinal chemists targeting neurological or psychiatric disorders should prioritize this alcohol derivative over its more polar counterparts to increase the probability of achieving desirable CNS exposure in vivo.

Efficient Late-Stage Functionalization in Medicinal Chemistry

The primary alcohol moiety of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol allows for direct, late-stage diversification without the need for protecting group manipulations often required for amines [1]. This can significantly streamline the synthesis of focused libraries of pyrazine-pyridine biheteroaryls for structure-activity relationship (SAR) studies. For example, the alcohol can be converted to a halide and then substituted with various nucleophiles in a single pot, or it can be directly oxidized to an aldehyde for reductive amination, saving both time and resources in a drug discovery setting.

Procurement for High-Throughput Screening (HTS) Library Synthesis

Given its commercial availability at 98% purity , (5-(Pyrazin-2-yl)pyridin-3-yl)methanol is a reliable and high-quality building block for parallel synthesis and HTS library production. Its distinct chemical profile, as quantified by its lipophilicity and TPSA relative to analogs, ensures that the resulting compounds occupy a unique region of chemical space [1][2]. This differentiation justifies its inclusion in a diverse screening deck, as it is less likely to generate compounds with properties identical to those derived from more common amine or acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.